molecular formula C15H13FN4O2 B13134967 N-(4-((1H-Imidazol-1-yl)methyl)-6-fluoro-8-hydroxyquinolin-2-yl)acetamide

N-(4-((1H-Imidazol-1-yl)methyl)-6-fluoro-8-hydroxyquinolin-2-yl)acetamide

Cat. No.: B13134967
M. Wt: 300.29 g/mol
InChI Key: BTLTYXJGNBIPSZ-UHFFFAOYSA-N
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Description

N-(4-((1H-Imidazol-1-yl)methyl)-6-fluoro-8-hydroxyquinolin-2-yl)acetamide is a complex organic compound that features both imidazole and quinoline moieties. The presence of these heterocyclic structures imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((1H-Imidazol-1-yl)methyl)-6-fluoro-8-hydroxyquinolin-2-yl)acetamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the imidazole moiety: This can be achieved through the cyclization of glyoxal and ammonia, followed by subsequent functionalization to introduce the 1H-imidazol-1-yl group.

    Quinoline synthesis: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.

    Coupling of imidazole and quinoline moieties: The imidazole derivative is then coupled with the quinoline derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-((1H-Imidazol-1-yl)methyl)-6-fluoro-8-hydroxyquinolin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form quinone derivatives.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions.

    Substitution: The fluorine atom on the quinoline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

N-(4-((1H-Imidazol-1-yl)methyl)-6-fluoro-8-hydroxyquinolin-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-((1H-Imidazol-1-yl)methyl)-6-fluoro-8-hydroxyquinolin-2-yl)acetamide involves its interaction with various molecular targets. The imidazole ring can interact with metal ions and enzymes, while the quinoline moiety can intercalate with DNA, disrupting its function. These interactions can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Imidazol-1-yl)phenol
  • 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole

Uniqueness

N-(4-((1H-Imidazol-1-yl)methyl)-6-fluoro-8-hydroxyquinolin-2-yl)acetamide is unique due to the combination of imidazole and quinoline moieties, which imparts a broad spectrum of biological activities and chemical reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H13FN4O2

Molecular Weight

300.29 g/mol

IUPAC Name

N-[6-fluoro-8-hydroxy-4-(imidazol-1-ylmethyl)quinolin-2-yl]acetamide

InChI

InChI=1S/C15H13FN4O2/c1-9(21)18-14-4-10(7-20-3-2-17-8-20)12-5-11(16)6-13(22)15(12)19-14/h2-6,8,22H,7H2,1H3,(H,18,19,21)

InChI Key

BTLTYXJGNBIPSZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C=C(C=C2O)F)C(=C1)CN3C=CN=C3

Origin of Product

United States

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